N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine
Description
N-[3-(2-Morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a morpholine-containing ethyl group and linked to a 1,3-benzothiazol-2-amine moiety. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer and antimicrobial properties. The morpholine group enhances solubility and bioavailability, while the triazine and benzothiazole moieties contribute to interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-2-4-14-13(3-1)19-16(24-14)20-15-17-11-22(12-18-15)6-5-21-7-9-23-10-8-21/h1-4H,5-12H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCVCQXFXRDCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=NC2)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the morpholine moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.
Formation of the benzothiazole ring: This can be synthesized by cyclization reactions involving ortho-aminothiophenol and appropriate aldehydes or ketones.
Final coupling: The triazine and benzothiazole moieties are coupled together using suitable coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and benzothiazole rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine (CAS: 1379811-24-1)
- Structure : Replaces the morpholinylethyl group with a cyclopropyl substituent on the triazine ring.
- Molecular Weight : ~300 g/mol (estimated).
- Cyclopropyl may enhance metabolic stability due to steric hindrance .
4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS: 1204297-86-8)
- Structure : Contains a benzothiazole linked to a morpholinylethylamine but lacks the triazine core.
- Molecular Weight : 291.42 g/mol.
- Key Differences : The simplified structure may limit multi-target interactions compared to the triazine-containing target compound. However, the ethyl group on benzothiazole could modulate lipophilicity .
Analogues with Triazine and Heterocyclic Substitutions
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine (CAS: 727392-26-9)
- Structure : Substitutes benzothiazole with a quinazoline ring and extends the morpholine substituent to a propyl chain.
- Molecular Weight : 466.0 g/mol.
- Key Differences : The quinazoline moiety may enhance DNA intercalation or kinase inhibition, while the longer propyl chain could alter binding kinetics .
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine
- Structure : Features a benzyl group and chlorine on the triazine, with a morpholine substituent.
- Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with benzylamine.
Benzothiazole Derivatives with Varied Substituents
BT4: N-[4-(3-Bromophenyl)-3-(2,4-difluorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-6-chloro-1,3-benzothiazol-2-amine
N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine
- Synthesis: Formed via condensation of 2-acetylbenzofuran and 2-aminobenzothiazole.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Triazine-Benzothiazole | Morpholinylethyl, Benzothiazol-2-amine | ~380 (estimated) | Enhanced solubility, multi-target potential |
| N-(5-Cyclopropyl-triazin-2-yl)-benzothiazole | Triazine-Benzothiazole | Cyclopropyl | ~300 | Improved metabolic stability |
| 6-Chloro-N-[3-morpholinopropyl-triazin]-quinazoline | Triazine-Quinazoline | Morpholinopropyl, Chloro, Phenyl | 466.0 | DNA intercalation, kinase inhibition |
| 4-Ethyl-N-(2-morpholinylethyl)-benzothiazole | Benzothiazole | Morpholinylethyl, Ethyl | 291.42 | Simplified structure, moderate lipophilicity |
Biological Activity
N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound features a complex structure that integrates a morpholine moiety with a benzothiazole and a triazine scaffold. Its molecular formula can be represented as follows:
This structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. Benzothiazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | MCF-7 | 26.2 ± 0.9 |
| 3g | MDA-MB-231 | 49.6 ± 1.0 |
| 3b | MDA-MB-231 | Moderate |
These findings indicate that modifications to the benzothiazole structure can enhance anticancer efficacy, making this class of compounds a promising area for further research .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar morpholine-containing compounds has shown effectiveness against various bacterial strains. The incorporation of the morpholine group is often linked to increased membrane permeability and interaction with microbial targets .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its activity may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cellular Membranes : The morpholine moiety may facilitate interaction with lipid membranes in bacteria.
- Apoptosis Induction : Evidence suggests that certain benzothiazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have been documented regarding the efficacy of benzothiazole derivatives:
- Study on Anticancer Properties : A series of benzothiazole-phthalimide hybrids were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active compounds showed IC50 values indicating significant cytotoxicity .
- Antimicrobial Screening : A related study evaluated the antimicrobial properties of morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of inhibitory activity .
Q & A
Q. What are the recommended synthetic pathways for N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with coupling 1,3-benzothiazol-2-amine to a triazine core via nucleophilic substitution. Introduce the morpholin-4-yl-ethyl group through alkylation or reductive amination .
- Reagent Selection : Use catalysts like POCl₃ for cyclization (common in triazine derivatives) and optimize solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from DMSO/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify proton environments and carbon frameworks, focusing on morpholine ring protons (δ 3.5–4.0 ppm) and benzothiazole aromatic signals .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₉N₃OS, m/z ≈ 277.12) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in triazine rings) .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
Advanced Research Questions
Q. How can binding affinities of this compound to biological targets be accurately quantified, and what methods mitigate experimental variability?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure real-time binding kinetics (association/dissociation rates) .
- Isothermal Titration Calorimetry (ITC) : Directly quantify thermodynamic parameters (ΔH, Kd) to resolve weak interactions .
- Cross-Validation : Compare data across techniques and control buffer conditions (pH, ionic strength) to minimize artifacts .
Q. Table 1: Comparison of Binding Affinity Techniques
| Technique | Sensitivity | Throughput | Key Parameters Measured |
|---|---|---|---|
| SPR | High | Moderate | Kon, Koff, KD |
| ITC | Moderate | Low | ΔH, ΔS, KD |
Q. What computational approaches are suitable for elucidating the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .
- QSAR Modeling : Corolate substituent effects (e.g., morpholine ring size) with bioactivity data to guide SAR studies .
Q. How can contradictory data on enzymatic inhibition be resolved in studies involving this compound?
- Methodology :
- Assay Standardization : Use uniform substrate concentrations (e.g., ATP at 1 mM for kinase assays) and validate with positive controls .
- Orthogonal Assays : Combine fluorogenic assays (e.g., fluorescence polarization) with radiometric methods to confirm inhibition .
- Data Normalization : Express IC₅₀ values relative to reference inhibitors (e.g., staurosporine) to account for batch-to-batch variability .
Q. What strategies are effective in developing analytical methods for quantifying this compound in complex matrices?
- Methodology :
- HPLC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for separation and use MRM transitions for quantification .
- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove biological interferents (e.g., proteins) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
